Hexylcaine

Local anesthetic potency Toxicity index Therapeutic ratio

Hexylcaine offers a distinct pharmacological profile for research: 4× the potency of procaine with only 3× the toxicity, yielding a superior therapeutic index. Its topical anesthetic activity matches cocaine and butacaine, making it ideal for mucous membrane anesthesia models. With a spinal anesthesia duration second only to tetracaine but lower toxicity, it is a valuable reference for aminoester SAR studies and nerve block research where procaine or lidocaine are unsuitable.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 532-77-4
Cat. No. B1204205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylcaine
CAS532-77-4
Synonymshexylcaine
hexylcaine hydrochloride
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H23NO2/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3
InChIKeyDKLKMKYDWHYZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.71e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Hexylcaine (CAS 532-77-4): A Short-Acting Aminoester Local Anesthetic with Differentiated Physicochemical and Pharmacological Profile


Hexylcaine (hydrochloride salt, CAS 532-76-3) is a synthetic benzoic acid ester local anesthetic of the aminoester class, originally developed by Sharp & Dohme in the 1940s and marketed as Cyclaine® [1]. It is a short-acting agent that reversibly inhibits voltage-gated sodium channels, thereby blocking nerve impulse propagation [2]. The compound exhibits a logP of 3.04–3.83, indicating substantial lipophilicity that facilitates membrane penetration, and its hydrochloride salt demonstrates high aqueous solubility (approximately 12% w/w) with autoclaving stability for sterilization purposes [3].

Why Hexylcaine Cannot Be Interchanged with Procaine, Lidocaine, or Tetracaine in Procurement Decisions


Substituting Hexylcaine with other local anesthetics introduces quantifiable risks of altered potency, duration, toxicity, and tissue compatibility. In-class ester agents (e.g., procaine, tetracaine) and amide agents (e.g., lidocaine) exhibit distinct pharmacological profiles due to differences in lipophilicity (logP 3.04 vs. lidocaine 2.44), hydrolysis susceptibility, and sodium channel binding kinetics [1]. Direct comparative studies demonstrate that Hexylcaine is approximately 4× more potent than procaine but with a different toxicity ratio, yielding a more favorable therapeutic index [2]. Its topical anesthetic efficacy matches that of cocaine and butacaine, a property not shared by procaine or lidocaine [3]. Additionally, Hexylcaine produces significantly greater tissue irritation than lidocaine and procaine, a critical differentiator for applications involving nerve or muscle tissue [4]. These quantifiable differences preclude simple interchange in both research and clinical formulation contexts.

Hexylcaine Quantitative Differentiation: Head-to-Head Comparative Evidence Against Procaine, Lidocaine, Cocaine, and Tetracaine


Potency and Toxicity Ratio: Hexylcaine vs. Procaine

Hexylcaine exhibits approximately 4× greater potency than procaine while demonstrating only 3× greater toxicity, yielding a more favorable therapeutic index (potency/toxicity ratio of approximately 1.33 compared to 1.0 for procaine). This differential was established in laboratory animal experiments [1].

Local anesthetic potency Toxicity index Therapeutic ratio

Topical Anesthetic Efficacy: Hexylcaine vs. Cocaine and Butacaine

Hexylcaine demonstrates topical anesthetic activity comparable to cocaine and butacaine, a property that distinguishes it from procaine and lidocaine, which are less effective for surface anesthesia. This finding derives from corneal anesthesia assays in rabbits and guinea pigs [1].

Topical anesthesia Corneal anesthesia Surface anesthesia

Nerve Block Anesthetic Potency: Hexylcaine vs. Butacaine and Tetracaine

In nerve block anesthesia assays, Hexylcaine potency falls intermediate between butacaine and tetracaine, placing it in a distinct efficacy tier among ester-class local anesthetics. This rank-order determination was established using standardized nerve block models [1].

Nerve block anesthesia Conduction anesthesia Regional anesthesia

Spinal Anesthesia Duration: Hexylcaine vs. Tetracaine

Hexylcaine provides a duration of spinal anesthesia second only to tetracaine at the maximal tolerated dose of tetracaine. This finding positions Hexylcaine as a longer-duration spinal anesthetic compared to many alternatives, including procaine [1].

Spinal anesthesia Intrathecal anesthesia Duration of action

Tissue Irritation: Hexylcaine vs. Lidocaine and Procaine

Hexylcaine demonstrates significantly greater tissue irritation than lidocaine and procaine when administered for conduction anesthesia. This study questions the use of Hexylcaine in conduction anesthesia due to its irritative properties, marking a critical negative differentiator [1].

Tissue irritation Myotoxicity Injection site reaction

Bronchoprotective Efficacy: Hexylcaine vs. Lidocaine and Bupivacaine

In a canine model of citric acid-induced bronchoconstriction, pretreatment with 4% Hexylcaine aerosol provided no significant protection relative to saline control, and none of the tested agents (including lidocaine, bupivacaine, and procaine) were more effective than lidocaine. The increase in pulmonary resistance with Hexylcaine pretreatment (2.1 ± 0.6 cmH₂O·L⁻¹·s) was similar to lidocaine (2.1 ± 0.6 cmH₂O·L⁻¹·s) [1].

Bronchoprotection Airway reactivity Aerosol anesthesia

Hexylcaine Procurement and Application Scenarios: Evidence-Based Use Cases


Topical Anesthesia Formulation Development (Mucous Membrane Application)

Hexylcaine's topical anesthetic activity comparable to cocaine and butacaine makes it a viable candidate for developing topical anesthetic formulations for mucous membrane anesthesia, such as in bronchoscopic, cystoscopic, or laryngotracheal procedures. Clinical reports from 100 cystoscopic and 238 bronchoscopic examinations using Hexylcaine (Cyclaine®) reported no untoward reactions, supporting its safety profile in this application [1]. In a series of 54 cases, 5% Hexylcaine solution provided effective topical anesthesia of the larynx and trachea prior to endotracheal intubation [2].

Spinal and Regional Nerve Block Research (Extended Duration Studies)

Hexylcaine's spinal anesthesia duration (second only to tetracaine at maximal tolerated doses) and its regional anesthesia duration of up to 5 hours support its use in research models requiring extended nerve blockade without the higher toxicity of tetracaine. A clinical report of 2000 spinal and regional nerve block cases demonstrated the feasibility of Hexylcaine for these applications [3]. However, the compound's documented tissue irritation must be carefully weighed against this duration advantage in procurement decisions.

Potency-Toxicity Ratio Comparator Studies (Pharmacological Reference Compound)

Hexylcaine serves as a useful reference compound for comparative local anesthetic research due to its well-characterized potency-toxicity relationship. Its 4× greater potency than procaine with only 3× greater toxicity provides a defined benchmark for evaluating novel aminoester local anesthetics or for teaching structure-activity relationships in medicinal chemistry curricula. The compound's intermediate nerve block potency between butacaine and tetracaine further establishes it as a calibration standard for potency assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexylcaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.